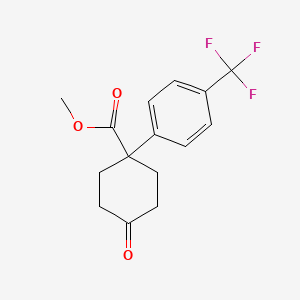
Methyl 4-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylate
Cat. No. B8816560
M. Wt: 300.27 g/mol
InChI Key: HBWPXROJSKQDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08754100B2
Procedure details


Dimethyl 4-hydroxy-1-(4-trifluoromethylphenyl)-3-cyclohexene-1,3-dicarboxylate (1.13 g) was dissolved in a mixed solvent of THF (3 mL) and methanol (3 mL). A 1 N potassium hydroxide solution (1.89 mL) was added and the mixture was stirred at 100° C. for eight hours. After leaving to cool, ethyl acetate and water were added to the reaction solution, followed by neutralization with 1 N hydrochloric acid. The organic layer was separated, washed with brine and then dried over anhydrous sodium sulfate. The drying agent was separated by filtration and then the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (272 mg). The property values of the compound are as follows.
Name
Dimethyl 4-hydroxy-1-(4-trifluoromethylphenyl)-3-cyclohexene-1,3-dicarboxylate
Quantity
1.13 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH2:7][CH2:6][C:5]([C:12]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][CH:13]=2)([C:8]([O:10][CH3:11])=[O:9])[CH2:4][C:3]=1C(OC)=O.[OH-].[K+].C(OCC)(=O)C.Cl>C1COCC1.CO.O>[O:1]=[C:2]1[CH2:7][CH2:6][C:5]([C:12]2[CH:13]=[CH:14][C:15]([C:18]([F:19])([F:20])[F:21])=[CH:16][CH:17]=2)([C:8]([O:10][CH3:11])=[O:9])[CH2:4][CH2:3]1 |f:1.2|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
1.89 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 100° C. for eight hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After leaving
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The drying agent was separated by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1CCC(CC1)(C(=O)OC)C1=CC=C(C=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 272 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 28.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

